[(1-methyl-1H-pyrazol-4-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features two pyrazole rings, each substituted with a methyl group and connected via a methylene bridge The presence of a trifluoromethyl group on one of the pyrazole rings adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized via the reaction of hydrazine with 1,3-diketones. For instance, 1-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Coupling of the Pyrazole Rings: The two pyrazole rings are coupled via a methylene bridge using formaldehyde and a suitable amine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates. Research is ongoing to explore its efficacy in targeting specific enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects. The compound may also participate in hydrogen bonding and van der Waals interactions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-pyrazol-4-yl)methylamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
(1-methyl-1H-pyrazol-4-yl)methylamine: Contains a phenyl group instead of a trifluoromethyl group, affecting its hydrophobicity and binding interactions.
Uniqueness
The presence of the trifluoromethyl group in (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine distinguishes it from similar compounds. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C11H14F3N5 |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C11H14F3N5/c1-18-7-8(5-16-18)4-15-6-9-3-10(11(12,13)14)19(2)17-9/h3,5,7,15H,4,6H2,1-2H3 |
InChI Key |
TYSSAJOMBRVCAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=NN(C(=C2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.